molecular formula C7H5ClN4 B13002617 3-Chloropyrido[3,4-b]pyrazin-5-amine

3-Chloropyrido[3,4-b]pyrazin-5-amine

Katalognummer: B13002617
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: TZOWNZMXAVIGIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloropyrido[3,4-b]pyrazin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H5ClN4. It is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrido[3,4-b]pyrazin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the formation of a domino imine followed by intramolecular annulation and subsequent reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloropyrido[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3-Chloropyrido[3,4-b]pyrazin-5-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Chloropyrido[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloropyrido[3,4-b]pyrazin-5-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C7H5ClN4

Molekulargewicht

180.59 g/mol

IUPAC-Name

3-chloropyrido[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C7H5ClN4/c8-5-3-11-4-1-2-10-7(9)6(4)12-5/h1-3H,(H2,9,10)

InChI-Schlüssel

TZOWNZMXAVIGIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=NC(=CN=C21)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.